REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[OH:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=1.[OH-].[K+].O.S([O-])(O)(=O)=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN1CCCC1=O.O>[CH:5]([O:4][CH2:3][CH2:2][O:7][C:8]1[CH:18]=[CH:17][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1)=[CH2:6] |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
76.97 g
|
Type
|
reactant
|
Smiles
|
ClCCOC=C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
43.69 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium hydrogensulfate monohydrate
|
Quantity
|
91.4 g
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at a temperature of 120° C. for 3 hours so as
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate so as
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
thereby obtaining a crude ethyl 4-(2-vinyloxyethoxy)benzoate
|
Type
|
CUSTOM
|
Details
|
reacted at a temperature of 100° C. for 6 hours
|
Duration
|
6 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCCOC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |